molecular formula C17H21NO2 B14410882 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline CAS No. 80861-20-7

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline

Cat. No.: B14410882
CAS No.: 80861-20-7
M. Wt: 271.35 g/mol
InChI Key: TZCIQRWXPMERKI-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline is an aromatic amine featuring an aniline core linked via a propyl chain to a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₇H₂₁NO₂, with a calculated molecular weight of 271.35 g/mol. The methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring are electron-donating, influencing the compound’s electronic properties and reactivity.

Properties

CAS No.

80861-20-7

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)propyl]aniline

InChI

InChI=1S/C17H21NO2/c1-19-16-10-9-14(12-17(16)20-2)6-3-5-13-7-4-8-15(18)11-13/h4,7-12H,3,5-6,18H2,1-2H3

InChI Key

TZCIQRWXPMERKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC2=CC(=CC=C2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitropropane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aniline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to ensure efficient reduction of the nitrostyrene intermediate. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties References
3-[3-(3,4-Dimethoxyphenyl)propyl]aniline C₁₇H₂₁NO₂ 271.35 3,4-Dimethoxyphenyl, propyl linker Base structure for analogs; unreported
4-Bromo-N-[1-(3,4-dimethoxyphenyl)propyl]aniline C₁₇H₂₀BrNO₂ ~350.25 Bromo substituent Increased lipophilicity
N-[3-(Trimethoxysilyl)propyl]aniline C₁₂H₂₁NO₃Si 255.39 Trimethoxysilyl group Adhesion promotion; MP <0°C
3-[(4-Chlorophenoxy)methyl]aniline C₁₃H₁₂ClNO 233.70 Chlorophenoxy group Altered electronic reactivity

Research Findings and Trends

  • Electronic Effects : Methoxy groups in the parent compound enhance electron density on the aromatic ring, favoring electrophilic substitution at specific positions. Halogenated analogs (e.g., Br, Cl) exhibit reduced electron density, altering reaction pathways .
  • Biological Relevance : Brominated and complex derivatives () suggest exploration in drug discovery, where lipophilicity and target engagement are critical .

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